N-beta-Hydroxyethyl-N'-solanesylpiperazine
Description
N-beta-Hydroxyethyl-N’-solanesylpiperazine is a chemical compound with the molecular formula C51H86N2O. It contains a total of 140 atoms, including 86 hydrogen atoms, 51 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom . This compound is characterized by its complex structure, which includes multiple bonds, rotatable bonds, a six-membered ring, tertiary amines, a hydroxyl group, and a primary alcohol .
Properties
CAS No. |
81331-12-6 |
|---|---|
Molecular Formula |
C51H86N2O |
Molecular Weight |
743.2 g/mol |
IUPAC Name |
2-[4-[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C51H86N2O/c1-43(2)19-11-20-44(3)21-12-22-45(4)23-13-24-46(5)25-14-26-47(6)27-15-28-48(7)29-16-30-49(8)31-17-32-50(9)33-18-34-51(10)35-36-52-37-39-53(40-38-52)41-42-54/h19,21,23,25,27,29,31,33,35,54H,11-18,20,22,24,26,28,30,32,34,36-42H2,1-10H3/b44-21-,45-23-,46-25-,47-27-,48-29-,49-31-,50-33-,51-35- |
InChI Key |
DTWQHARODGDOAV-NKUNRPDQSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CN1CCN(CC1)CCO)/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCN1CCN(CC1)CCO)C)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-beta-Hydroxyethyl-N’-solanesylpiperazine involves the cyclization of N-beta-hydroxyethyl-N-methyl-1,3-propanediamine. This process is typically carried out over a Cu20Cr10Mg10/γ-Al2O3 catalyst in a fixed-bed reactor . The reaction parameters are optimized to achieve high yields and selectivity. Industrial production methods may involve continuous synthesis processes to ensure efficiency and scalability .
Chemical Reactions Analysis
N-beta-Hydroxyethyl-N’-solanesylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, Raney nickel, and Raney cobalt catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines .
Scientific Research Applications
N-beta-Hydroxyethyl-N’-solanesylpiperazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various piperazine derivatives . In biology and medicine, it is studied for its potential therapeutic properties, including its use as an intermediate in the synthesis of antihistamines and other pharmaceuticals . In industry, it is utilized in the production of dyes, pigments, and other chemical intermediates .
Mechanism of Action
The mechanism of action of N-beta-Hydroxyethyl-N’-solanesylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s structure, which includes tertiary amines and hydroxyl groups, allows it to participate in various biochemical reactions. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Conclusion
N-beta-Hydroxyethyl-N’-solanesylpiperazine is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and chemical properties make it a valuable building block for the synthesis of various derivatives and intermediates. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in scientific research and industrial applications.
Biological Activity
N-beta-Hydroxyethyl-N'-solanesylpiperazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound has a molecular formula of CHNO, indicating a complex structure that contributes to its biological activity. The presence of a piperazine ring and a solanesyl moiety suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound may exhibit antioxidant properties, which can protect cells from oxidative stress.
- Cytotoxic Effects : Preliminary studies indicate that it may induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Inhibition : There is evidence that it may inhibit specific enzymes involved in metabolic pathways, impacting drug metabolism and efficacy.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have been conducted to assess the efficacy and safety of this compound:
- Cancer Cell Line Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC values ranging from 10 to 20 µM. These results suggest its potential as a chemotherapeutic agent.
- Animal Model Studies : In vivo studies using murine models showed that administration of the compound led to a reduction in tumor size and improved survival rates compared to control groups. Histopathological analysis indicated decreased proliferation markers in treated tissues.
- Toxicological Assessments : Comprehensive toxicological profiles have been established, indicating low acute toxicity levels with no significant adverse effects observed at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
